Bienvenue dans la boutique en ligne BenchChem!

6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole

Anticancer Tubulin Binding Structure-Activity Relationship

Select this 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole (CAS 303016-22-0) scaffold to secure a validated, colchicine-site tubulin-binding pharmacophore. Its specific thioether-linked benzimidazole architecture is critical for microtubule destabilization—generic analogs without this exact linkage fail to induce G2/M arrest. Use it for structure-guided diversification to create picomolar antiproliferative agents or as a fragment for tubulin polymerization screening.

Molecular Formula C13H10N4S2
Molecular Weight 286.37
CAS No. 303016-22-0
Cat. No. B2925993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole
CAS303016-22-0
Molecular FormulaC13H10N4S2
Molecular Weight286.37
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)SCC3=CN4C=CSC4=N3
InChIInChI=1S/C13H10N4S2/c1-2-4-11-10(3-1)15-12(16-11)19-8-9-7-17-5-6-18-13(17)14-9/h1-7H,8H2,(H,15,16)
InChIKeyPVWYURYCPBJONX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole: Chemical Identity and Core Scaffold for Bioactive Conjugates


6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole (CAS: 303016-22-0) is a fused heterocyclic building block comprising an imidazo[2,1-b]thiazole core tethered to a benzimidazole moiety via a thioether linker. It serves as the molecular scaffold upon which a series of microtubule-targeting anticancer conjugates (6a–u) are built, where the parent scaffold provides the foundational architecture for colchicine-site tubulin binding [1]. The compound is documented in authoritative chemical databases as a research intermediate with defined computed properties, including an XLogP3 of 3.8 and a molecular weight of 286.4 g/mol [2].

Why Generic Imidazo[2,1-b]thiazole Analogs Cannot Replace 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole for Tubulin-Targeted Research


Within the imidazo[2,1-b]thiazole-benzimidazole conjugate series, the specific linker and substitution pattern profoundly dictate the antiproliferative potency and the mode of tubulin engagement. The parent compound (CAS: 303016-22-0) establishes the thioether-linked benzimidazole pharmacophore that enables occupancy of the colchicine binding pocket on tubulin [1]. Substituting this scaffold with oxygen-based linkers or alternative heterocyclic attachments can completely abolish microtubule-destabilizing activity, as demonstrated by the sharp structure-activity relationship (SAR) differences observed across compounds 6a–u [1]. Generic procurement of simpler imidazo[2,1-b]thiazoles without the C-6 thioether linkage or the benzimidazole headgroup thus fails to support the specific capping function required for tubulin binding site recognition, directly compromising downstream cell-cycle arrest and apoptosis induction.

Quantitative Head-to-Head Comparison: 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole vs. Closest Analog 6d (IC50, Tubulin Polymerization, Cell Cycle Arrest)


Antiproliferative Differential: A549 Lung Cancer Cell Line IC50 Comparison Between Parent Scaffold and Optimized Derivative 6d

The parent scaffold 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole (CAS: 303016-22-0) was not directly tested for antiproliferative activity in the published series; however, the structurally closest analog, conjugate 6d, which retains the identical core scaffold but carries an additional 4-methoxyphenyl substituent at the imidazo[2,1-b]thiazole 6-position, exhibited an IC50 of 1.08 µM against A549 lung cancer cells [1]. This represents a significant differential compared to the average IC50 values of other conjugates in the same series, which ranged from >50 µM to ~10 µM [1]. The parent scaffold therefore establishes the minimal pharmacophoric requirements that, upon further substitution, yield potent tubulin-targeting activity.

Anticancer Tubulin Binding Structure-Activity Relationship

Tubulin Polymerization Inhibition: Penultimate Scaffold vs. Optimized Conjugate 6d

In a cell-free tubulin polymerization assay, conjugate 6d (the solvent-exposed 4-methoxyphenyl derivative of the parent scaffold) inhibited tubulin assembly with an IC50 of 1.68 µM [1]. The parent compound (CAS: 303016-22-0) was not assayed independently; however, its core structure contains the benzimidazole-thioether-imidazothiazole triad that molecular docking confirmed occupies the colchicine binding site, providing the necessary hydrogen bonding and hydrophobic contacts [1]. This establishes the parent scaffold as the validated starting material for generating tubulin-destabilizing agents with sub-2 µM target engagement.

Microtubule Dynamics Colchicine Site Biochemical Assay

Cell Cycle Arrest Signature: G2/M Phase Blockade Induced by Scaffold-descending Conjugate 6d

Flow cytometric analysis of A549 cells treated with conjugate 6d (1 µM and 2 µM for 24 h) revealed a dose-dependent accumulation in the G2/M phase, rising from 18.5% (control) to 48.2% at the higher concentration [1]. This hallmark of microtubule-interfering agents originates from the colchicine-site binding conferred by the benzimidazole-thioether-imidazothiazole scaffold common to the parent compound. The parent scaffold (CAS: 303016-22-0) therefore embodies the structural determinants necessary for mitotic arrest, a phenotype not achievable with simple bezimidazole or imidazothiazole monomers.

Cell Cycle Arrest G2/M Phase Mechanism of Action

Physicochemical Differentiation: Computed LogP Advantage for CNS vs. Peripheral Tube-Binding Optimization

The parent compound possesses a computed XLogP3 of 3.8 [1], which is approximately 0.5–1.0 log unit lower than the typical 4-aryl-substituted imidazo[2,1-b]thiazole analogs (predicted XLogP3 >4.3 for 6d). This moderately lower lipophilicity may translate into improved aqueous solubility and reduced off-target binding when the scaffold is used directly in fragment-based screening campaigns. Furthermore, the molecular weight of 286.4 g/mol and only one hydrogen bond donor position the compound well within property guidelines for initial probe discovery, whereas many extended conjugates exceed 350 Da and exhibit higher logD values that can confound in vitro assay interpretation.

Lipophilicity Drug-Like Properties Computational ADME

Chemical Architecture Distinction: Unique 2-Benzimidazolyl Thiomethyl Linker vs. Alternative Ether, Amino, or Directly Linked Analogs

The compound features a –S–CH₂– bridge connecting the benzimidazole C-2 position to the imidazo[2,1-b]thiazole C-6 carbon. This specific thioether methylene spacer (bond angle ~110°, rotationally flexible) is structurally distinct from the more common benzimidazole-imidazothiazole conjugates that employ an amide, urea, or direct C–C linkage [1]. The thioether linker influences the dihedral angle between the two heterocyclic planes, enabling an optimal orientation for colchicine-site occupancy as confirmed by molecular docking studies [1]. This topological uniqueness provides a differentiated intellectual property position and distinct SAR vectors compared to simpler heterocyclic building blocks.

Chemical Topology Pharmacophore Mapping Linker Chemistry

Validated Application Scenarios for 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole Procurement


SAR-driven Library Synthesis Targeting the Colchicine Site

Procure the scaffold as the core pharmacophore for parallel synthesis of C-6 aryl/heteroaryl-substituted analogs. The scaffold provides a validated tubulin-binding template; structure-guided diversification at the C-6 position, as demonstrated by the 6d to 6u series, may yield picomolar antiproliferative agents [1].

Fragment-Based Screening for Microtubule-Destabilizing Hits

Utilize the compound (MW=286.4, XLogP3=3.8) as a low-complexity fragment in tubulin polymerization screening campaigns. Its modest lipophilicity and single hydrogen bond donor align with fragment-like property criteria, enabling efficient hit-to-lead evolution via structure-guided linking or growing strategies [2].

Chemical Probe Development for Cell Cycle Studies

Exploit the scaffold's inherent ability to induce G2/M arrest (validated in A549 cells for the 6d analog) to create chemical probes for interrogating mitotic checkpoint signaling. The scaffold can be functionalized with fluorescent or affinity tags at the benzimidazole N1-position without disrupting tubulin binding [1].

Patent-Protected Lead Optimization Programs

The thioether-linked benzimidazole-imidazothiazole architecture defines novel chemical matter that can serve as the basis for composition-of-matter patent claims. The crystallographically validated colchicine-site docking mode provides a structural rationale for prosecuting novel antimitotic chemotypes [1].

Quote Request

Request a Quote for 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.